3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
CAS No.: 1286726-60-0
Cat. No.: VC11857188
Molecular Formula: C17H16N4O2
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286726-60-0 |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | [3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
| Standard InChI | InChI=1S/C17H16N4O2/c1-12-18-16(23-19-12)14-10-21(11-14)17(22)13-4-6-15(7-5-13)20-8-2-3-9-20/h2-9,14H,10-11H2,1H3 |
| Standard InChI Key | LNRWFLWDPRICMB-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
| Canonical SMILES | CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Synthesis Pathways
The synthesis of compounds like 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multi-step reactions:
General Synthetic Steps:
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Formation of the Oxadiazole Ring:
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Oxadiazoles are often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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In this case, the oxadiazole ring likely originates from a precursor such as a nitrile oxide intermediate.
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Introduction of the Azetidine Group:
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Azetidine derivatives can be introduced by reacting azetidinones with appropriate electrophiles or nucleophiles.
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Attachment of the Pyrrole-Benzoyl Moiety:
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The pyrrole-benzoyl group can be added through acylation reactions using benzoyl chlorides or anhydrides in the presence of pyrrole.
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Challenges in Synthesis:
The synthesis of this compound may involve controlling regioselectivity during substitution reactions and managing the inherent strain in the azetidine ring.
Oxadiazole Derivatives:
Compounds containing the 1,2,4-oxadiazole ring are known for diverse biological activities:
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Antibacterial: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .
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Anti-inflammatory: Oxadiazoles can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
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Anticancer: Some oxadiazoles exhibit cytotoxicity against cancer cell lines by interfering with DNA replication or protein synthesis .
Azetidine Derivatives:
Azetidines are promising pharmacophores in drug discovery due to their bioactivity:
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They are often incorporated into antibiotics or enzyme inhibitors.
Pyrrole-Benzoyl Moiety:
The pyrrole nucleus is prevalent in bioactive natural products and drugs (e.g., heme). It enhances binding affinity toward biological targets via π-stacking interactions.
Potential Applications
Given its structural features, this compound has potential applications in:
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Medicinal Chemistry:
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As a lead molecule for developing anti-inflammatory agents targeting LOX enzymes.
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As an antimicrobial agent due to its oxadiazole core.
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Material Science:
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Heterocycles like oxadiazoles are explored for use in optoelectronic materials due to their electron-rich nature.
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Pharmacological Studies:
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The combination of azetidine and pyrrole moieties makes it suitable for screening against various biological targets.
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Future Research Directions
Further studies on this compound could focus on:
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Structure-Activity Relationship (SAR):
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Modifying substituents on the oxadiazole or azetidine rings to optimize biological activity.
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Docking Studies:
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Computational modeling to predict binding affinities with enzymes like COX or LOX.
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Pharmacokinetics:
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Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
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